1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18059744
InChI: InChI=1S/C6H10ClNO.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h1-4,8H2;1H
SMILES:
Molecular Formula: C6H11Cl2NO
Molecular Weight: 184.06 g/mol

1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride

CAS No.:

Cat. No.: VC18059744

Molecular Formula: C6H11Cl2NO

Molecular Weight: 184.06 g/mol

* For research use only. Not for human or veterinary use.

1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride -

Specification

Molecular Formula C6H11Cl2NO
Molecular Weight 184.06 g/mol
IUPAC Name (4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H10ClNO.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h1-4,8H2;1H
Standard InChI Key LAUTZBLFJJSPKU-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(OC2)CN)Cl.Cl

Introduction

Structural Characterization and Molecular Properties

Core Bicyclic Framework

The compound’s defining feature is its 2-oxabicyclo[2.1.1]hexane system, a bridged heterocycle containing one oxygen atom within a bicyclic framework. The chlorine atom occupies the 4-position of the bicyclo[2.1.1]hexane ring, while the methanamine group is attached to the 1-position. This arrangement introduces steric strain and electronic effects that influence reactivity .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number2751614-92-1
Molecular FormulaC6H11Cl2NO\text{C}_6\text{H}_{11}\text{Cl}_2\text{NO}
Molecular Weight184.06 g/mol
SMILES NotationClC12C(CO1)CC2(CN)ClDerived

The bicyclo[2.1.1]hexane system is smaller and more rigid than common bicyclic systems like norbornane, potentially enhancing binding specificity in molecular interactions .

Synthesis and Manufacturing

Challenges in Scalability

Industrial production remains undocumented, but lab-scale synthesis likely faces hurdles such as:

  • Regioselectivity: Ensuring precise substitution at the 4-position.

  • Ring Strain Management: Mitigating undesired rearrangements due to the strained bicyclic framework .

Physicochemical Properties

Experimental Data Gaps

Available sources report limited physicochemical data. Melting point, boiling point, and solubility parameters are marked as "N/A" in databases . This absence underscores the compound’s specialized research status and the need for further characterization.

Table 2: Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituent
1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochlorideC6H11Cl2NO\text{C}_6\text{H}_{11}\text{Cl}_2\text{NO}184.06Chlorine
1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochlorideC12H16ClNO\text{C}_{12}\text{H}_{16}\text{ClNO}225.72Phenyl
{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanolC6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2129.16Amino, Methanol

The phenyl derivative exhibits a 22.5% higher molecular weight due to the aromatic group, which also enhances hydrophobicity .

Reactivity and Functionalization

Amine Group Reactivity

The primary amine (–NH2_2) can participate in:

  • Salt Formation: Reacting with acids to form stable hydrochlorides .

  • Nucleophilic Substitution: Alkylation or acylation to produce secondary amines or amides.

Chlorine Substituent Dynamics

The C–Cl bond at the 4-position may undergo:

  • Electrophilic Aromatic Substitution: Replacement with other groups (e.g., –OH, –NH2_2) under specific conditions.

  • Elimination Reactions: Potential dehydrohalogenation to form alkenes, though steric constraints may limit this pathway .

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